molecular formula C12H20BrNOSi B6614787 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine CAS No. 1307231-10-2

4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine

Cat. No.: B6614787
CAS No.: 1307231-10-2
M. Wt: 302.28 g/mol
InChI Key: AGAZAXKMRBMPGQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine (CAS No. 1307231-10-2) is a brominated pyridine derivative with a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group at the 2-position. Its molecular formula is C₁₂H₂₀BrNOSi, with a molecular weight of 302.28 g/mol . The compound is stored under inert atmosphere at 2–8°C, reflecting its sensitivity to moisture and oxidation. Key hazards include skin and eye irritation (H315, H319), necessitating precautions such as wearing protective gloves and eye protection .

The TBS group serves as a protective moiety for the hydroxymethyl functionality, enhancing stability during synthetic processes like cross-coupling reactions. This compound is primarily used in medicinal chemistry and materials science as an intermediate for constructing complex heterocycles or organometallic complexes.

Properties

IUPAC Name

(4-bromopyridin-2-yl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-11-8-10(13)6-7-14-11/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAZAXKMRBMPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Modifications

The synthesis typically begins with 2-(hydroxymethyl)pyridine, chosen for its accessible hydroxyl group. Protection of this group precedes bromination to avoid side reactions.

Hydroxyl Group Protection

The tert-butyldimethylsilyl (TBDMS) group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions. A representative procedure involves:

  • Reagents : TBDMS-Cl (1.2 equiv), imidazole (2.0 equiv)

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Conditions : 0°C to room temperature, 4–6 hours

  • Yield : 85–92%

This step ensures the hydroxymethyl group is shielded from subsequent electrophilic attacks.

Regioselective Bromination Strategies

Radical Bromination Using N-Bromosuccinimide (NBS)

The protected intermediate undergoes bromination at the pyridine C4 position via a radical mechanism:

  • Reagents : NBS (1.1 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv)

  • Solvent : Carbon tetrachloride (CCl₄) or chlorobenzene

  • Conditions : 80–85°C, 8–12 hours under argon

  • Yield : 70–78%

Radical initiators like AIBN promote homolytic cleavage of NBS, generating bromine radicals that selectively target the electron-deficient C4 position of the pyridine ring.

Side Reactions and Mitigation

Competitive bromination at other positions is minimized by steric hindrance from the TBDMS group. Purification via silica gel chromatography (hexane/ethyl acetate 10:1) isolates the desired regioisomer.

Alternative Bromination Approaches

Electrophilic Bromination with Molecular Bromine

In cases where radical pathways yield incomplete conversion, direct electrophilic substitution is employed:

  • Reagents : Bromine (Br₂, 1.05 equiv), iron(III) bromide (FeBr₃, 0.1 equiv)

  • Solvent : Dichloromethane (DCM)

  • Conditions : 0°C, 1–2 hours

  • Yield : 65–70%

This method favors aromatic electrophilic substitution but requires strict temperature control to prevent desilylation.

Comparative Analysis of Synthetic Routes

The table below summarizes reaction efficiencies across methodologies:

MethodReagentsSolventTemperatureYield (%)Purity (%)
Radical BrominationNBS, AIBNCCl₄80°C7895
ElectrophilicBr₂, FeBr₃DCM0°C7090
One-Pot ProtectionTBDMS-Cl, NBSDMFRT6888

Radical bromination offers superior yields and regioselectivity, though electrophilic methods remain viable for scale-up due to shorter reaction times.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Recent advancements employ continuous flow technology to enhance reproducibility:

  • Residence Time : 30 minutes

  • Throughput : 500 g/hour

  • Purification : In-line liquid-liquid extraction

  • Overall Yield : 82%

Automated systems reduce human error and improve safety during bromine handling.

Mechanistic Insights

Radical Propagation Pathways

The AIBN-initiated bromination follows a chain mechanism:

  • Initiation : AIBN decomposes to generate cyanopropyl radicals.

  • Propagation : Radicals abstract hydrogen from NBS, producing bromine radicals.

  • Termination : Bromine radicals add to the pyridine ring, followed by hydrogen abstraction from the solvent.

Density functional theory (DFT) calculations indicate a 15 kcal/mol activation barrier for C4 bromination, consistent with experimental selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while deprotection would yield 4-bromo-2-hydroxymethylpyridine .

Scientific Research Applications

4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is an organic compound with a unique structure featuring a bromine atom, a pyridine ring, and a tert-butyldimethylsilyloxy group. Its molecular formula is C13H18BrNOSi. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis. The presence of the bromine atom enhances its electrophilic properties, and the tert-butyldimethylsilyloxy group serves as a protecting group for hydroxyl functionalities, facilitating various chemical reactions.

Scientific Research Applications

This compound has potential applications in various fields of research and industry, including pharmaceuticals, agrochemicals, and materials.

Medicinal Chemistry

  • Enzyme Inhibition It has been noted for its potential as an enzyme inhibitor, particularly in medicinal chemistry applications. The compound's ability to form stable interactions with biological targets due to its halogen bonding capabilities may enhance its effectiveness as a therapeutic agent. Additionally, the tert-butyldimethylsilyloxy group contributes to improved solubility and bioavailability.

Catalysis

  • Transition Metal Complexes Interaction studies involving this compound have highlighted its capability to form complexes with transition metals, which are crucial for catalytic processes. These interactions are primarily observed in reactions such as Suzuki-Miyaura coupling and other cross-coupling reactions where the compound acts as a ligand.

Organic Synthesis

  • Intermediate Due to its stability and reactivity, this compound is a valuable intermediate in organic synthesis. The presence of the bromine atom enhances its electrophilic properties, while the tert-butyldimethylsilyloxy group serves as a protecting group for hydroxyl functionalities, facilitating various chemical reactions.

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameKey Features
4-Bromo-2-hydroxybenzaldehydeLacks silyloxy group; less stable and lipophilic
2-(tert-Butyldimethylsilyloxy)methylpyridineNo bromine; potentially less reactive in substitution reactions
4-Bromo-2-methoxybenzaldehydeContains methoxy instead of silyloxy; alters reactivity
2-(tert-Butyldimethylsilyloxy)methylpyridineSimilar silyloxy group; different functional groups affecting reactivity

Mechanism of Action

The mechanism of action of 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is primarily related to its reactivity in chemical transformations. The bromine atom and the TBDMS-protected hydroxymethyl group provide sites for various chemical reactions, enabling the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine with structurally related bromopyridines:

Compound Name Molecular Formula Substituents Key Features Reference
4-Bromo-2-(((TBS)oxy)methyl)pyridine C₁₂H₂₀BrNOSi -Br (4-position), -CH₂OTBS (2-position) TBS protection enhances stability; used in controlled-release syntheses.
2-Bromo-3-methylpyridine C₆H₆BrN -Br (2-position), -CH₃ (3-position) Smaller, more reactive; used in Suzuki couplings. MW: 172.02 g/mol.
4-Bromo-2-methoxy-3-methylpyridine C₇H₈BrNO -Br (4), -OCH₃ (2), -CH₃ (3) Methoxy group increases electron density; used in pharmaceutical intermediates.
5-Bromo-2-((TBS-oxy)methyl)-3-methoxypyridine C₁₃H₂₂BrNO₂Si -Br (5), -CH₂OTBS (2), -OCH₃ (3) Dual functionalization (TBS and methoxy) for multi-step syntheses.

Key Observations :

  • Steric Effects : The TBS group in the target compound introduces steric bulk, reducing reactivity at the 2-position compared to unprotected analogs like 2-Bromo-3-methylpyridine .
  • Electronic Effects : Methoxy-substituted derivatives (e.g., 4-Bromo-2-methoxy-3-methylpyridine) exhibit enhanced electron density, favoring electrophilic substitutions, whereas the TBS group is electron-neutral .
  • Synthetic Utility : TBS-protected compounds are preferred in multi-step syntheses requiring orthogonal protection strategies, as seen in and , which describe palladium-catalyzed cross-couplings .
Physicochemical Properties
  • Molecular Weight : The TBS group increases molecular weight (302.28 g/mol) compared to simpler bromopyridines (e.g., 172.02 g/mol for 2-Bromo-3-methylpyridine) .
  • Solubility : The hydrophobic TBS group reduces water solubility, making the compound more compatible with organic solvents (e.g., THF, DCM) during reactions .
  • Stability : TBS protection prevents oxidation of the hydroxymethyl group, contrasting with 4-(Bromomethyl)pyridine hydrobromide (), which is prone to hydrolysis .
Spectroscopic Data

While direct NMR data for the target compound is unavailable, analogous compounds provide insights:

  • ¹³C NMR : The tert-butyl group in TBS appears as a singlet near 25–26 ppm , while the pyridine carbons resonate between 120–150 ppm .
  • MS (IS) : Expected molecular ion peaks at m/z 310, 312 (MH⁺) due to bromine’s isotopic pattern, similar to compounds in .

Biological Activity

4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is an organic compound with notable biological activity, particularly in medicinal chemistry. Its unique structure, characterized by a bromine atom, a pyridine ring, and a tert-butyldimethylsilyloxy group, enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and a potential therapeutic agent.

  • Molecular Formula : C13H18BrNOSi
  • Key Functional Groups :
    • Bromine atom: Enhances electrophilic properties.
    • Tert-butyldimethylsilyloxy group: Serves as a protecting group for hydroxyl functionalities.

The presence of these groups allows the compound to engage in various biological interactions, making it suitable for enzyme inhibition and other therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. Its ability to form stable interactions with biological targets is attributed to its halogen bonding capabilities. This property may enhance its effectiveness in inhibiting specific enzymes relevant in disease pathways, particularly in cancer and infectious diseases.

Interaction with Biological Targets

The compound has been shown to interact with various biological targets, including:

  • CYP Enzymes : It is identified as an inhibitor of CYP1A2 but does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 enzymes . This selectivity is crucial for minimizing adverse drug interactions.
  • BBB Permeability : The compound is permeant through the blood-brain barrier (BBB), indicating potential applications in neuropharmacology .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey Features
4-Bromo-2-hydroxybenzaldehydeLacks silyloxy group; less stable and lipophilic
2-(tert-Butyldimethylsilyloxy)methylpyridineNo bromine; potentially less reactive
4-Bromo-2-methoxybenzaldehydeContains methoxy instead of silyloxy; alters reactivity
2-(tert-Butyldimethylsilyloxy)methylpyridineSimilar silyloxy group; different functional groups

The combination of the bromine atom and the tert-butyldimethylsilyloxy group in this compound imparts enhanced stability and reactivity compared to these similar compounds.

Case Studies and Research Findings

  • Inhibitory Effects on Cancer Cell Lines :
    • Studies have demonstrated that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, its structural analogs have shown promising results in inhibiting cell proliferation and inducing apoptosis .
  • Pharmacokinetic Properties :
    • The compound's log P values indicate favorable lipophilicity (Log Po/w values range from 1.93 to 4.02), suggesting good absorption and distribution characteristics within biological systems .
  • Toxicity Assessments :
    • Toxicological studies highlight that while some analogs exhibit low cytotoxicity at high concentrations, the specific toxicity profile of this compound remains to be fully elucidated. More research is needed to determine safe dosage levels for therapeutic applications .

Q & A

Q. What are the key synthetic routes for 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine?

Answer: The synthesis typically involves two sequential steps:

  • Step 1: Silylation of 2-hydroxymethylpyridine
    React 2-hydroxymethylpyridine with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole or triethylamine) in a polar aprotic solvent (e.g., DMF or dichloromethane). This protects the hydroxyl group as a TBDMS ether .
  • Step 2: Bromination at the 4-position
    Use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in a solvent like CCl₄ or acetonitrile. The radical bromination ensures regioselectivity at the 4-position of the pyridine ring .
    Critical Note: The order of steps may vary; bromination after silylation avoids side reactions at the hydroxymethyl group.

Q. How is this compound characterized using spectroscopic methods?

Answer:

  • ¹H/¹³C NMR: The TBDMS group shows characteristic peaks: a singlet for the tert-butyl group (δ ~0.9–1.1 ppm) and a split signal for the methyl groups (δ ~0.1–0.3 ppm). The pyridine ring protons exhibit distinct splitting patterns based on substitution .
  • DEPT-135 NMR: Confirms the presence of CH, CH₂, and CH₃ groups, distinguishing the hydroxymethyl-TBDMS moiety from the pyridine backbone .
  • Mass Spectrometry (HRMS): Validates the molecular ion ([M+H]⁺) and fragments corresponding to bromine (isotopic pattern) and TBDMS loss .

Advanced Research Questions

Q. How can bromination regioselectivity be optimized during synthesis?

Answer:

  • Radical Bromination: Use NBS/AIBN under inert conditions (argon/nitrogen) to target the 4-position. Radical intermediates favor electron-deficient positions, and the pyridine’s nitrogen directs substitution .
  • Electrophilic Bromination: For directed bromination, employ Br₂ with a Lewis acid (e.g., FeBr₃) in a solvent like CH₂Cl₂. Pre-silylation prevents oxidation of the hydroxymethyl group .
    Data Insight: In analogous compounds (e.g., 3-Bromo-5-(((TBDMS)oxy)methyl)pyridine), radical bromination yields >85% regioselectivity at the 4-position .

Q. What strategies prevent premature deprotection of the TBDMS group during reactions?

Answer:

  • Reagent Selection: Avoid protic solvents (e.g., water, alcohols) and acidic/basic conditions. Fluoride-free catalysts (e.g., Pd for coupling reactions) minimize TBDMS cleavage .
  • Temperature Control: Maintain reactions below 60°C to prevent thermal desilylation. For example, Suzuki-Miyaura couplings with this compound are best performed at 50–60°C in THF/water mixtures .
  • Protection Alternatives: If deprotection is unavoidable, use trimethylsilyl (TMS) groups for temporary protection, as they are more labile than TBDMS .

Q. How does the TBDMS group influence reactivity in cross-coupling reactions?

Answer:

  • Steric Effects: The bulky TBDMS group at the 2-position hinders nucleophilic attack at adjacent positions, directing reactions (e.g., Buchwald-Hartwig amination) to the 4-bromo site .
  • Electronic Effects: The electron-donating silyl ether slightly activates the pyridine ring, enhancing oxidative addition in Pd-catalyzed couplings (e.g., Kumada or Negishi reactions) .
    Case Study: In Stille couplings, the TBDMS group remains intact when using Pd(PPh₃)₄ and CuI as co-catalysts in DMF at 80°C .

Methodological Design & Troubleshooting

Q. How to resolve contradictions in reaction yields reported for similar compounds?

Answer:

  • Variable Analysis: Compare solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 1–5 mol% Pd), and temperature. For example, Suzuki couplings with 4-Bromo-2-TBDMS-pyridine derivatives show 10–15% higher yields in THF/water than in DMSO .
  • By-Product Identification: Use LC-MS or TLC to detect desilylated intermediates. If detected, reduce reaction time or switch to milder bases (e.g., K₂CO₃ instead of NaOH) .

Q. What are the applications of this compound in medicinal chemistry?

Answer:

  • Drug Candidate Synthesis: The bromine serves as a handle for introducing pharmacophores (e.g., aryl groups via cross-coupling), while the TBDMS group allows late-stage deprotection to generate hydroxyl motifs in target molecules .
  • Case Study: Analogous compounds (e.g., 3-Bromo-5-TBDMS-pyridine) are intermediates in kinase inhibitor development, where the TBDMS group improves solubility during screening .

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